molecular formula C21H20N4O4 B11125803 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11125803
M. Wt: 392.4 g/mol
InChI Key: IMVSKKQCXZADRT-UHFFFAOYSA-N
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Description

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a pyridazinone core linked to a furan ring and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or keto acids under reflux conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.

    Indole Moiety Introduction: The indole part is often synthesized separately and then coupled to the pyridazinone-furan intermediate through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may serve as intermediates in the production of various bioactive compounds.

Mechanism of Action

The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide stands out due to its unique combination of a pyridazinone core, furan ring, and indole moiety. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic applications.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C21H20N4O4/c1-28-16-4-6-18-15(13-16)8-10-24(18)11-9-22-20(26)14-25-21(27)7-5-17(23-25)19-3-2-12-29-19/h2-8,10,12-13H,9,11,14H2,1H3,(H,22,26)

InChI Key

IMVSKKQCXZADRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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